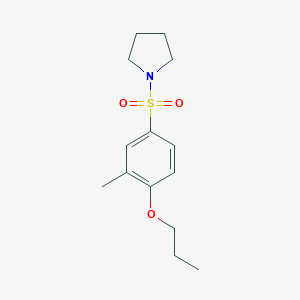

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine

Description

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring attached to a phenyl group substituted with a methyl (-CH₃) at position 3 and a propoxy (-OCH₂CH₂CH₃) group at position 4. The molecular formula is C₁₄H₂₁NO₃S, with a calculated molecular weight of 284.4 g/mol. The methyl group enhances steric bulk, while the propoxy chain contributes to increased lipophilicity compared to shorter alkoxy substituents like methoxy or ethoxy.

Properties

IUPAC Name |

1-(3-methyl-4-propoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-3-10-18-14-7-6-13(11-12(14)2)19(16,17)15-8-4-5-9-15/h6-7,11H,3-5,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKKNLMXSBOCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pharmacological Properties

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH inhibitors are known to modulate the endocannabinoid system, which is involved in pain regulation, mood stabilization, and appetite control. The inhibition of FAAH leads to increased levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

- Pain Management : Research indicates that FAAH inhibitors can effectively reduce pain in various models of chronic pain, including neuropathic pain and inflammatory pain.

- Anxiolytic Effects : Studies have shown that compounds inhibiting FAAH can exhibit anxiolytic properties, making them candidates for treating anxiety disorders.

- Neuroprotection : Given the role of endocannabinoids in neuroprotection, this compound may have potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Pain Management

In a preclinical study involving animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain sensitivity. The study utilized the hot plate test to measure analgesic effects, demonstrating that this compound could serve as a novel treatment for chronic pain conditions.

Case Study 2: Anxiety Disorders

Another study investigated the anxiolytic effects of the compound using the elevated plus maze test. Results indicated that subjects treated with this compound spent more time in open arms compared to controls, suggesting reduced anxiety levels. This finding supports further exploration into its use for treating anxiety disorders.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine ()

- Substituents : 3-Bromo (-Br), 4-methoxy (-OCH₃).

- Molecular Formula: C₁₁H₁₄BrNO₃S.

- Molecular Weight : ~312.2 g/mol.

- Key Differences :

- Bromine increases molecular weight and introduces electronegativity, enhancing reactivity in substitution reactions.

- Methoxy (vs. propoxy) reduces lipophilicity but improves solubility in polar solvents.

- Bromine’s electron-withdrawing effect may alter electronic properties compared to the target compound’s methyl-propoxy system .

1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidine ()

- Substituents : 3-Bromo (-Br), 4-methyl (-CH₃).

- Molecular Formula: C₁₁H₁₄BrNO₂S.

- Molecular Weight : ~296.2 g/mol.

- Key Differences :

1-(2,5-Diethoxy-4-methylphenyl)sulfonylpyrrolidine (BH50232, )

- Substituents : 2,5-Diethoxy (-OCH₂CH₃), 4-methyl (-CH₃).

- Molecular Formula: C₁₅H₂₃NO₄S.

- Molecular Weight : 313.41 g/mol.

- Key Differences :

1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine ()

- Substituents : 3-Methylsulfonylmethyl (-SO₂CH₃).

- Molecular Formula: C₁₂H₁₇NO₂S.

- Molecular Weight : 239.34 g/mol.

- Key Differences :

Tabular Comparison of Key Parameters

Research Findings on Substituent Effects

- Electron-Withdrawing Groups (e.g., Br, SO₂CH₃): Increase reactivity in electrophilic substitutions but reduce solubility in nonpolar solvents. Bromine analogs show higher regulatory scrutiny due to toxicity risks .

- Alkoxy Chain Length : Propoxy enhances lipophilicity compared to methoxy/ethoxy, favoring membrane permeability in biological applications. Ethoxy-rich analogs (e.g., BH50232) exhibit better aqueous solubility .

- Steric Effects : Methyl groups at position 3 or 4 reduce steric hindrance compared to bulkier substituents, enabling easier functionalization .

Biological Activity

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a sulfonyl group attached to a 3-methyl-4-propoxyphenyl moiety. The synthesis typically involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with pyrrolidine under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The sulfonyl group enhances binding affinity, potentially leading to inhibition or modulation of enzymatic activity.

The compound's mechanism of action involves:

- Enzyme Inhibition : The sulfonyl group can interact with amino acid residues in enzyme active sites, leading to decreased enzyme activity.

- Receptor Modulation : It may also bind to specific receptors, influencing cellular signaling pathways.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Analgesic Properties : In a study examining novel analgesics, compounds similar to this compound demonstrated significant efficacy in pain models, suggesting potential applications in pain management .

- Metabolic Disorders : Research indicates that compounds activating AMPK (5' adenosine monophosphate-activated protein kinase), similar to this compound, may be beneficial for treating metabolic disorders such as diabetes and obesity .

- Neuropharmacology : Investigations into the effects of related compounds on ADHD treatment have shown that modifications in structure can significantly influence addiction-like behaviors in rodent models .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)sulfonylpyrrolidine | Chlorine substituent on phenyl ring | Moderate analgesic effects |

| 1-(4-Methoxyphenyl)sulfonylpyrrolidine | Methoxy group increases lipophilicity | Enhanced receptor binding |

| This compound | Propoxy group influences solubility and binding | Potential for analgesic and metabolic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.